{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid
CAS No.:
Cat. No.: VC15873900
Molecular Formula: C9H8BF3O2
Molecular Weight: 215.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BF3O2 |
|---|---|
| Molecular Weight | 215.97 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]ethenylboronic acid |
| Standard InChI | InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H |
| Standard InChI Key | HGEVMEKGPYPLRD-UHFFFAOYSA-N |
| Canonical SMILES | B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O |
Introduction
Molecular Structure and Characterization
Core Structural Features
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid consists of a phenyl ring substituted at the 3-position with a trifluoromethyl (-CF₃) group, connected via an ethenyl (-CH=CH-) linker to a boronic acid (-B(OH)₂) functional group . The IUPAC name, 2-[3-(trifluoromethyl)phenyl]ethenylboronic acid, reflects this arrangement. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BF₃O₂ |
| Molecular Weight | 215.97 g/mol |
| Canonical SMILES | B(C=CC₁=CC(=CC=C₁)C(F)(F)F)(O)O |
| InChIKey | HGEVMEKGPYPLRD-UHFFFAOYSA-N |
The trifluoromethyl group introduces strong electron-withdrawing effects, while the ethenyl spacer enables conjugation between the aromatic system and boronic acid.
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via palladium-catalyzed cross-coupling strategies, analogous to methods for related arylboronic acids :
Step 1: Preparation of Pinacol Ester Precursor
Reaction of 3-(trifluoromethyl)phenylboronic acid with pinacol in toluene yields the protected boronic ester, enhancing stability for subsequent reactions :
Step 2: Suzuki-Miyaura Coupling
The boronic acid participates in cross-couplings with aryl halides. For example, coupling with 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine under reflux with Pd(PPh₃)₄ catalyst achieves 89% yield :
Reaction Conditions and Optimization
Key parameters for efficient coupling:
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Solvent Systems: Toluene/water mixtures (10:1 v/v) balance reagent solubility and catalyst stability .
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Bases: Sodium carbonate (2 equiv) maintains pH 8–9, critical for transmetallation .
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Catalyst Loading: 5 mol% Pd(PPh₃)₄ minimizes side reactions while ensuring complete conversion .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The compound’s primary application lies in Suzuki-Miyaura couplings, enabling:
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Biaryl Synthesis: Constructing conjugated systems for optoelectronic materials.
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Heterocycle Functionalization: Introducing trifluoromethyl groups into pyrimidines, thiophenes, and indoles .
Physicochemical Properties and Stability
Thermal Stability
Differential scanning calorimetry (DSC) of similar boronic acids shows decomposition onset at ~180°C, suggesting comparable stability for this compound.
Comparative Analysis with Analogous Boronic Acids
| Compound | Reactivity in Suzuki Coupling | logP (Predicted) |
|---|---|---|
| 3-(Trifluoromethyl)phenylboronic acid | High | 2.3 |
| {2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid | Moderate (steric hindrance) | 2.1 |
| Phenylboronic acid | High | 1.5 |
The ethenyl group introduces steric effects that slightly reduce coupling efficiency compared to simpler arylboronic acids but enable extended conjugation .
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